2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride
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Overview
Description
2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound features a unique structure that combines a benzylsulfanyl group, a tetrahydroisoquinoline moiety, and a thiazole ring, making it a subject of interest for various scientific research applications.
Mechanism of Action
Target of Action
Compounds with a 1,2,3,4-tetrahydroisoquinoline (thiq) scaffold, which is present in this compound, have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that thiq-based compounds interact with their targets to exert biological activities
Biochemical Pathways
Thiq-based compounds are known to impact various biochemical pathways related to infective pathogens and neurodegenerative disorders . The specific pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
Thiq-based compounds are known to exert diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Introduction of the Tetrahydroisoquinoline Moiety: This step involves the alkylation of the thiazole ring with a tetrahydroisoquinoline derivative using a suitable base and solvent.
Attachment of the Benzylsulfanyl Group: The final step involves the nucleophilic substitution of a benzyl halide with a thiol group on the thiazole ring, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group or to modify the thiazole ring.
Substitution: The thiazole ring can undergo various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides and a strong base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzylated thiazole derivatives.
Substitution: Halogenated or alkylated thiazole compounds.
Scientific Research Applications
2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-1,3-thiazole: Lacks the tetrahydroisoquinoline moiety.
N-(4-isoquinolinylmethyl)-1,3-thiazole-2-amine: Lacks the benzylsulfanyl group.
2-(methylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide: Contains a methylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness
The unique combination of the benzylsulfanyl group, tetrahydroisoquinoline moiety, and thiazole ring in 2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride provides it with distinct chemical properties and biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS2.ClH/c26-21(16-27-14-17-6-2-1-3-7-17)24-22-23-20(15-28-22)13-25-11-10-18-8-4-5-9-19(18)12-25;/h1-9,15H,10-14,16H2,(H,23,24,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLUELMHXYLPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)CSCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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